molecular formula C10H13ClF3N B8138436 Ethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride

Ethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride

Cat. No.: B8138436
M. Wt: 239.66 g/mol
InChI Key: XBWYYJIUWKGQAE-UHFFFAOYSA-N
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Description

Ethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride is a chemical compound known for its unique structural features and significant applications in various fields. The presence of the trifluoromethyl group in its structure imparts distinct chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

Ethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted phenyl ketones, while reduction can produce trifluoromethyl-substituted phenyl alcohols .

Mechanism of Action

The mechanism of action of Ethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific receptors and enzymes, modulating their activity and leading to desired biological effects . The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: Shares the trifluoromethyl group but lacks the azanium and chloride components.

    Trifluoromethylphenylamine: Contains the trifluoromethyl group and an amine functional group.

    Trifluoromethylphenylmethanol: Features the trifluoromethyl group and a hydroxyl group.

Uniqueness

Ethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride is unique due to the combination of the trifluoromethyl group with the azanium and chloride components. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

IUPAC Name

ethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-2-14-7-8-4-3-5-9(6-8)10(11,12)13;/h3-6,14H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWYYJIUWKGQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CC1=CC(=CC=C1)C(F)(F)F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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